Bromopentamethylbenzene CAS number 5153-40-2 properties
Bromopentamethylbenzene CAS number 5153-40-2 properties
An In-depth Technical Guide to Bromopentamethylbenzene (CAS 5153-40-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Bromopentamethylbenzene (CAS 5153-40-2), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, spectroscopic data, synthesis protocols, reactivity profiles, and safety information to facilitate its effective and safe application in the laboratory and beyond.
Introduction and Strategic Importance
Bromopentamethylbenzene, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a polysubstituted aromatic hydrocarbon.[1][2] Its structure, featuring a fully methylated benzene ring with a single bromine substituent, makes it a sterically hindered yet highly functionalized molecule. This unique combination of features renders it an invaluable building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1][3][4][5]
The electron-donating nature of the five methyl groups makes the aromatic ring electron-rich, influencing its reactivity in electrophilic substitution reactions.[6] The bromine atom serves as a versatile functional handle, readily participating in a wide array of cross-coupling and substitution reactions.[1] This allows for the precise and strategic construction of complex molecular architectures, a critical requirement in the discovery and development of novel active pharmaceutical ingredients (APIs).[3] Understanding the properties and reactivity of this compound is therefore paramount for any scientist looking to leverage its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of Bromopentamethylbenzene are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 5153-40-2 | [1][2][7][8][9] |
| Molecular Formula | C₁₁H₁₅Br | [7][9][10] |
| Molecular Weight | 227.14 g/mol | [7][9][10] |
| Appearance | White to almost white solid, powder, or crystals. | [7][8] |
| Melting Point | 161-162 °C | [7][8] |
| Boiling Point | 290 °C | [7][8] |
| Solubility | Insoluble in water. | [7] |
| Storage Condition | Sealed in a dry place at room temperature. | [7][8] |
| SMILES | BrC1=C(C)C(C)=C(C)C(C)=C1C | [1] |
| InChI Key | XPDQRULPGCFCLX-UHFFFAOYSA-N | [1][5] |
Spectroscopic and Analytical Characterization
Unambiguous identification of Bromopentamethylbenzene is achieved through a combination of standard spectroscopic techniques. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. One would expect two distinct singlets. The fifteen protons of the five methyl groups would likely appear as a single, integrated peak, while the aromatic proton (if present as an impurity or in a related compound) would be significantly downfield. The high degree of substitution often means the primary starting material is pentamethylbenzene, which has a single aromatic proton.
-
¹³C NMR: The carbon spectrum will be more complex, showing distinct signals for the aromatic carbons and the methyl carbons. The carbon atom bonded to the bromine will have a characteristic chemical shift, and the other aromatic carbons will also be distinguishable.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum of Bromopentamethylbenzene will exhibit a characteristic pattern.[11]
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight with the ⁷⁹Br isotope (C₁₁H₁₅⁷⁹Br).
-
M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecular weight with the ⁸¹Br isotope (C₁₁H₁₅⁸¹Br).[11] This 1:1 ratio for the M⁺ and M+2 peaks is a hallmark signature for compounds containing a single bromine atom.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands for Bromopentamethylbenzene include:
-
C-H stretching (aromatic): Typically weak, found around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Strong absorptions from the methyl groups, typically in the 2850-2975 cm⁻¹ range.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: Found in the fingerprint region, typically between 500-600 cm⁻¹.
Synthesis and Reactivity
Synthesis Protocol: Electrophilic Bromination of Pentamethylbenzene
The most common method for preparing Bromopentamethylbenzene is through the electrophilic aromatic substitution of pentamethylbenzene.[7] The high electron density of the pentamethylbenzene ring makes it highly susceptible to electrophilic attack.[6]
Caption: Synthesis of Bromopentamethylbenzene.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with pentamethylbenzene and a suitable solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride).
-
Catalyst Introduction: While the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is common for benzene halogenation, the highly activated nature of pentamethylbenzene may allow the reaction to proceed with just heat.[7][12] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺).
-
Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) to the reaction mixture. This step is highly exothermic and should be performed with caution, potentially using an ice bath to control the temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield pure Bromopentamethylbenzene.
Reactivity Profile
The bromine atom is the primary site of reactivity, serving as an excellent leaving group in various transformations. The steric bulk of the adjacent methyl groups can influence reaction rates and accessibility to the reaction center.
Caption: Key reaction pathways for Bromopentamethylbenzene.
-
Cross-Coupling Reactions: It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biphenyl derivatives or the attachment of various organic fragments.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, pentamethylphenylmagnesium bromide. This powerful nucleophile can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): While typically difficult for aryl halides, under specific conditions (e.g., high temperature, strong nucleophiles, or with copper catalysis), the bromine can be displaced by nucleophiles like amines or alkoxides.
Safety and Handling
Bromopentamethylbenzene is an irritant and requires careful handling to minimize exposure.[7][10] Adherence to standard laboratory safety protocols is mandatory.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[10]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |
Data sourced from PubChem.[10]
Recommended Handling and PPE
A standard safety workflow should be followed when working with this chemical.
Caption: Laboratory safety workflow for handling Bromopentamethylbenzene.
-
Engineering Controls: Always handle Bromopentamethylbenzene in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]
-
Handling Practices: Avoid direct contact with skin and eyes.[7] Do not breathe dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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ChemBK. (2024, April 10). 1-bromo-2,3,4,5,6-pentamethylbenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bromopentamethylbenzene. PubChem Compound Database. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 5153-40-2 | Bromopentamethylbenzene. Retrieved from [Link]
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ChemBK. (2024, April 10). Bromopentamethylbenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Pentamethylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of compound 6 in the crystal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. PMC. Retrieved from [Link]
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NIST. (n.d.). Benzene, (bromomethyl)-. NIST WebBook. Retrieved from [Link]
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MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pentamethylbenzene. PubChem Compound Database. Retrieved from [Link]
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Khan Academy. (2013, July 9). Synthesis of substituted benzene rings II. YouTube. Retrieved from [Link]
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Unnamed Source. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. PMC. Retrieved from [Link]
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ACS Publications. (2016, February 11). Spray Inlet Proton Transfer Reaction Mass Spectrometry (SI-PTR-MS) for Rapid and Sensitive Online Monitoring of Benzene in Water. Retrieved from [Link]
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Unnamed Source. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
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